2-[(Carboxymethylcarbamothioyldisulfanyl)carbothioylamino]acetic acid
Overview
Description
2-[(Carboxymethylcarbamothioyldisulfanyl)carbothioylamino]acetic acid is a complex organic compound with the molecular formula C6H8N2O4S4 It is characterized by the presence of multiple functional groups, including carboxyl, carbamothioyl, and disulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Carboxymethylcarbamothioyldisulfanyl)carbothioylamino]acetic acid typically involves multi-step organic reactions. One common approach is the reaction of a carboxymethylcarbamothioyl compound with a disulfanyl reagent under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(Carboxymethylcarbamothioyldisulfanyl)carbothioylamino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can break the disulfide bonds, leading to the formation of thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
2-[(Carboxymethylcarbamothioyldisulfanyl)carbothioylamino]acetic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(Carboxymethylcarbamothioyldisulfanyl)carbothioylamino]acetic acid involves its interaction with specific molecular targets. The compound can form covalent bonds with thiol groups in proteins, leading to the modification of their structure and function. This interaction can affect various biochemical pathways and cellular processes, making it a valuable tool for studying protein function and regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other disulfanyl and carbamothioyl derivatives, such as:
- 2-[(Carbamothioylamino)disulfanyl]acetic acid
- 2-[(Carboxymethylcarbamothioyl)disulfanyl]propanoic acid
- 2-[(Carbamothioylamino)disulfanyl]propanoic acid
Uniqueness
What sets 2-[(Carboxymethylcarbamothioyldisulfanyl)carbothioylamino]acetic acid apart from these similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it particularly useful in applications where precise modification of molecular targets is required .
Properties
IUPAC Name |
2-[(carboxymethylcarbamothioyldisulfanyl)carbothioylamino]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4S4/c9-3(10)1-7-5(13)15-16-6(14)8-2-4(11)12/h1-2H2,(H,7,13)(H,8,14)(H,9,10)(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDVUYUDSOQCTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NC(=S)SSC(=S)NCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20824548 | |
Record name | 2-[(carboxymethylcarbamothioyldisulfanyl)carbothioylamino]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20824548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76046-54-3 | |
Record name | 2-[(carboxymethylcarbamothioyldisulfanyl)carbothioylamino]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20824548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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